molecular formula C15H18F4O2 B7996160 Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol

Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol

Cat. No.: B7996160
M. Wt: 306.29 g/mol
InChI Key: FQGQAQMUACNIGR-UHFFFAOYSA-N
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Description

Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is a chemical compound characterized by its unique structure, which includes a cyclohexyl group, a phenyl ring substituted with a tetrafluoroethoxy group, and a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol typically involves the reaction of cyclohexyl bromide with 3-(1,1,2,2-tetrafluoroethoxy)phenylmethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the tetrafluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]ketone
  • Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methane
  • Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]amine

Uniqueness

Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is unique due to the presence of both a cyclohexyl group and a tetrafluoroethoxy-substituted phenyl ring. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can influence its reactivity and biological activity .

Properties

IUPAC Name

cyclohexyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F4O2/c16-14(17)15(18,19)21-12-8-4-7-11(9-12)13(20)10-5-2-1-3-6-10/h4,7-10,13-14,20H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGQAQMUACNIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC=C2)OC(C(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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